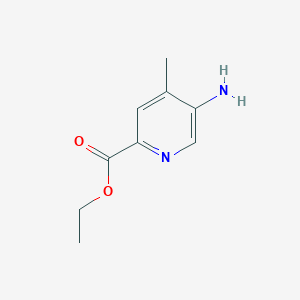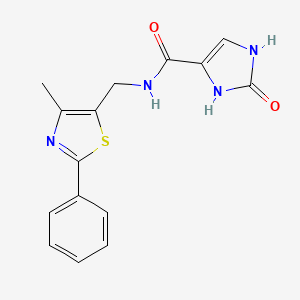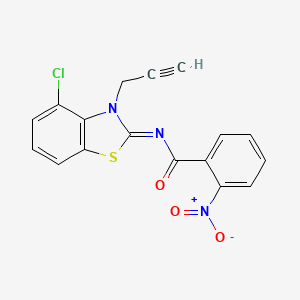
2-Bromo-4-cycloheptyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-4-cycloheptyl-1,3-thiazole” is a chemical compound with the CAS number 1781438-95-6 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of thiazole derivatives, which include “2-Bromo-4-cycloheptyl-1,3-thiazole”, has been a subject of research. One common synthetic protocol involves the condensation of a-haloketones with thioamides . Another method involves the reaction of alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-cycloheptyl-1,3-thiazole” is represented by the InChI code:1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2 . The molecular weight of the compound is 260.2 . Chemical Reactions Analysis
Thiazole derivatives, including “2-Bromo-4-cycloheptyl-1,3-thiazole”, have been studied for their pharmacological activities. The compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species, as well as their anticancer activity .Physical And Chemical Properties Analysis
“2-Bromo-4-cycloheptyl-1,3-thiazole” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity
2-Bromo-4-cycloheptyl-1,3-thiazole: derivatives have been extensively studied for their antimicrobial properties. These compounds exhibit a broad spectrum of activity against various bacterial and fungal strains. The thiazole ring, a common motif in many antimicrobial agents, contributes significantly to the inhibition of microbial growth by interfering with the synthesis of essential proteins and enzymes within the microbial cells .
Antiprotozoal Effects
Research has indicated that thiazole derivatives can be effective against protozoan infections. They act on specific pathways that are crucial for the survival of protozoa, offering a potential route for treating diseases like malaria and leishmaniasis. The structural modification of thiazole compounds, such as bromination, can enhance their antiprotozoal activity .
Antitumor Properties
Thiazole derivatives, including 2-Bromo-4-cycloheptyl-1,3-thiazole , have shown promise in anticancer research. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The introduction of the bromine atom at the second position of the thiazole ring might contribute to the cytotoxicity against cancer cells, making it a valuable scaffold for developing new anticancer drugs .
Anti-inflammatory Applications
The anti-inflammatory potential of thiazole derivatives is another area of interest. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This property is particularly beneficial for the treatment of chronic inflammatory diseases .
Antiviral Capabilities
Thiazole compounds have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, including the inhibition of viral entry into host cells or the suppression of viral enzyme activity. This makes them candidates for the development of new treatments for viral infections .
Antioxidant Activity
The antioxidant effects of thiazole derivatives are attributed to their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to chronic diseases and aging-related disorders .
Mécanisme D'action
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole compounds are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds have been found to inhibit key enzymes in the synthesis of bacterial cell walls, making them effective antimicrobial agents .
Action Environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, the presence of other substances, and more .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing the compound’s dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Orientations Futures
Thiazole derivatives, including “2-Bromo-4-cycloheptyl-1,3-thiazole”, have been the focus of numerous studies due to their wide range of biological activities. Future research may focus on the design and structure-activity relationship of bioactive molecules . Additionally, thiazole-based efficient solar cells, organic semiconductors, and electronics have been receiving attention in recent years .
Propriétés
IUPAC Name |
2-bromo-4-cycloheptyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUSAJIONFAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CSC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-cycloheptyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)




![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)
![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)
